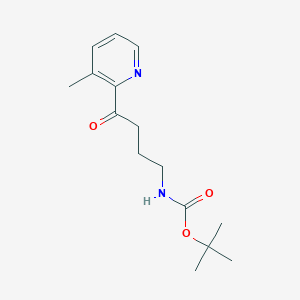

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate

Description

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a butyl chain terminating in a 3-methylpyridin-2-yl ketone moiety. The Boc group enhances solubility and stability during synthetic processes, while the pyridine ring may confer specific electronic or steric properties critical for biological interactions .

Properties

IUPAC Name |

tert-butyl N-[4-(3-methylpyridin-2-yl)-4-oxobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11-7-5-9-16-13(11)12(18)8-6-10-17-14(19)20-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKWXRAODCWJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Palladium-Catalyzed Cross-Coupling

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Preparation of Pyridine Derivative | - | 2-bromopyridine or 2-chloropyridine | Commercially available or synthesized via halogenation |

| 2 | Formation of N-Substituted Pyridine | Reflux in Dioxane | Pd(dppf)Cl₂, Cs₂CO₃ | Cross-coupling with tert-butyl carbamate (Boc) protected amino group |

| 3 | Coupling with Carbamate | Room temperature to 80°C | Tert-butyl carbamate, base (e.g., Cs₂CO₃) | Suzuki-Miyaura or Buchwald-Hartwig coupling |

| 4 | Oxidation to Ketone | Reflux with oxidant | Potassium permanganate or chromium-based oxidants | Converts the methylene adjacent to pyridine to ketone |

Note: The reaction sequence ensures regioselectivity at the 3-position of pyridine and introduces the oxo group at the 4-position of the butyl chain.

Alternative Route: Direct Functionalization of Pyridine

This involves initial synthesis of a 4-oxobutyl pyridine derivative followed by carbamate protection:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-oxobutyl pyridine | Alkylation or oxidation | 4-bromobutanal or 4-hydroxybutanal derivatives | May involve oxidation of 4-hydroxybutyl pyridine |

| 2 | Carbamate Protection | Room temperature | Boc₂O (di-tert-butyl dicarbonate), base (e.g., TEA) | Protects amino groups if present |

| 3 | Coupling and Final Oxidation | Reflux | Palladium catalyst, base | To attach pyridine to carbamate backbone |

Data Tables of Reaction Conditions and Yields

Notes and Considerations

- Purity Optimization: Purification via silica gel chromatography or recrystallization from ethanol or ethyl acetate is recommended to achieve purity >95%, confirmed by HPLC and NMR.

- Reaction Monitoring: TLC and LC-MS are essential for tracking reaction progress, especially during coupling and oxidation steps.

- Safety Precautions: Use of oxidants like KMnO₄ and Cr-based reagents requires appropriate handling, ventilation, and disposal protocols.

Summary of Research Findings

- Versatility of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura and Buchwald-Hartwig protocols are the most effective for attaching the pyridinyl group to the carbamate backbone.

- Oxidation Strategies: Potassium permanganate and chromium-based oxidants are effective for converting methyl groups to ketones, with reaction conditions tailored to prevent over-oxidation.

- Yield and Purity: Typical yields range from 55% to 75%, with purification steps critical for obtaining pharmacologically relevant purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the potential of tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate in neuropharmacological applications, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

A study investigated its effects on astrocytes stimulated with amyloid beta peptide (Aβ1-42), a hallmark of Alzheimer's pathology. The compound demonstrated a moderate protective effect by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting its potential as a neuroprotective agent .

| Study Focus | Findings |

|---|---|

| Effect on astrocytes | Moderate protection against Aβ1-42-induced damage |

| Mechanism | Reduction in TNF-α and oxidative stress markers |

Synthetic Chemistry

This compound can serve as a precursor or intermediate in the synthesis of other biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.

For example, photocatalyzed reactions involving similar tert-butyl carbamates have been reported to facilitate the synthesis of aminoindoles, which are important in medicinal chemistry due to their biological activities . Such reactions demonstrate the versatility of tert-butyl carbamates in constructing complex organic molecules.

| Application | Details |

|---|---|

| Precursor for drugs | Used in synthesizing biologically active compounds |

| Photocatalysis | Enables selective C–H amidation reactions |

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the cytotoxicity and protective effects of this compound on neuronal cells. These studies typically involve measuring cell viability using assays such as MTT or similar methodologies .

In vivo studies are essential for understanding the pharmacokinetics and bioavailability of the compound, particularly its ability to cross the blood-brain barrier and exert therapeutic effects in neurological models .

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in decreased oxidative stress markers in an Alzheimer’s model, indicating its potential as a therapeutic agent .

- Synthetic Applications : Research has shown that derivatives of tert-butyl carbamates can be used effectively in photocatalytic reactions, leading to the formation of valuable compounds for drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Benzoxazole Derivatives

Compounds such as tert-butyl (4-((4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)amino)-4-oxobutyl)carbamate (4h) (Evidences 2, 3, 5) share the Boc-protected butanamide backbone but replace the pyridine ring with a benzoxazole moiety. These analogs exhibit anti-inflammatory activity by modulating IL-6 and IL-1β mRNA expression, suggesting that aromatic heterocycles influence biological target specificity.

Fluorophenyl and Cyclopropyl Derivatives

- tert-butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate () replaces pyridine with a fluorophenyl group, increasing hydrophobicity (C15H21FN2O3, MW 296.34 g/mol). Fluorine’s electronegativity may enhance metabolic stability.

Heteroaromatic Variants

Furan Derivatives

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate () substitutes pyridine with a furan ring (C13H19NO4, MW 253.29 g/mol). The furan’s oxygen atom may enhance hydrogen-bonding capacity, influencing solubility and reactivity compared to pyridine-based analogs.

Bromopyridyl Derivatives

tert-butyl 4-bromopyridin-2-ylcarbamate () incorporates a bromine atom on the pyridine ring, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.

Physicochemical Properties

The target compound’s pyridine ring provides a planar, electron-deficient aromatic system, contrasting with the electron-rich furan or benzoxazole moieties in analogs. This difference may affect π-π stacking interactions in biological systems .

Biological Activity

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate, a compound with the chemical formula C15H22N2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 278.35 g/mol

- CAS Number : 1355175-73-3

- Structural Formula : The compound features a tert-butyl group linked to a 4-(3-methylpyridin-2-yl)-4-oxobutyl moiety via a carbamate functional group.

This compound exhibits several biological activities that can be attributed to its structural features:

- Acetylcholinesterase Inhibition : Similar compounds have shown the capability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Properties : The presence of pyridine rings in related compounds often correlates with anti-inflammatory effects. These compounds may reduce pro-inflammatory cytokines such as TNF-α, which is crucial in neuroinflammatory conditions .

- Neuroprotective Effects : Some studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in astrocytes exposed to Aβ peptides. For instance, when astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound restored cell viability levels significantly compared to untreated controls .

In Vivo Studies

In vivo evaluations using animal models have shown mixed results regarding the efficacy of this compound. While it exhibited some protective effects against cognitive decline in scopolamine-induced models of memory impairment, significant differences compared to established treatments like galantamine were not consistently observed. This variance was attributed to the compound's bioavailability and metabolism within the brain .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | CNS penetration possible |

| Metabolism | Hepatic |

| Elimination Half-Life | Not extensively studied |

These parameters suggest that while the compound has potential therapeutic applications, further studies are needed to optimize its pharmacokinetic profile.

Q & A

Q. What are the critical steps and considerations for synthesizing Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and coupling reactions. For example:

- Boc Protection : Under inert atmosphere (N₂), Boc₂O is added to amines at low temperatures (-78°C) to avoid side reactions .

- Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are used for Sonogashira or Suzuki-Miyaura couplings. Reaction conditions (e.g., 80°C for 12 hours in DMAc) must balance yield and side-product formation .

- Purification : Column chromatography with solvents like EtOAc/hexane is critical for isolating pure products. Monitor reactions via TLC or LC-MS to confirm intermediate formation .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store at room temperature in airtight containers, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents to prevent decomposition .

- Handling : Use fume hoods for synthesis and handling. Wear PPE (gloves, lab coats, goggles) to minimize skin/eye contact. In case of spills, use absorbent materials and avoid dust generation .

Advanced Research Questions

Q. What computational tools can optimize synthesis pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in reaction design .

- Data-Driven Optimization : Machine learning models analyze experimental datasets (e.g., yields, solvent effects) to recommend optimal conditions (e.g., solvent polarity, catalyst loading) .

- Example : ICReDD integrates computational and experimental data to refine cross-coupling reactions, improving efficiency by 30–50% .

Q. How do structural modifications (e.g., pyridine substituents) influence physicochemical properties?

- Methodological Answer :

- Substituent Effects :

- Experimental Validation : Compare analogs via HPLC (logP determination), DSC (melting point analysis), and NMR (conformational studies) .

Q. What mechanistic insights explain the palladium-catalyzed coupling steps in its synthesis?

- Methodological Answer :

- Catalytic Cycle : Pd⁰ initiates oxidative addition with aryl halides (e.g., 2-chloro-5-iodopyrimidine), followed by transmetallation with alkynes or boronic acids. Reductive elimination forms the C–C bond .

- Key Factors :

- Ligand choice (e.g., PPh₃) stabilizes Pd intermediates.

- Base (e.g., NaHCO₃) neutralizes HX byproducts, driving the reaction forward .

- Troubleshooting : Low yields may stem from catalyst poisoning (e.g., excess iodide); use scavengers like activated carbon or silica gel .

Q. Which analytical techniques best characterize purity and structural integrity?

- Methodological Answer :

- Primary Methods :

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar carbamates?

- Methodological Answer :

- Root Causes : Variability in catalyst activity, solvent quality, or moisture sensitivity. For example, Pd catalysts degrade with trace oxygen, requiring rigorous inert conditions .

- Mitigation : Reproduce protocols with controlled variables (e.g., anhydrous solvents, glovebox synthesis). Cross-validate yields via independent labs .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling intermediates with toxic byproducts?

- Methodological Answer :

- Risk Assessment : Review SDS for intermediates (e.g., 2-chloro-5-iodopyrimidine: toxic if inhaled). Use gas scrubbers for volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic/basic waste before disposal. Incinerate halogenated compounds to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.